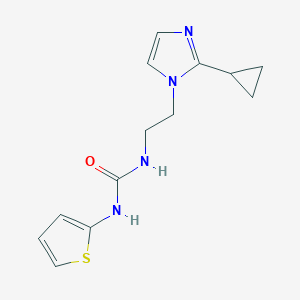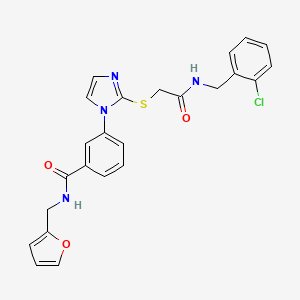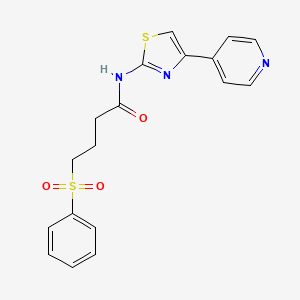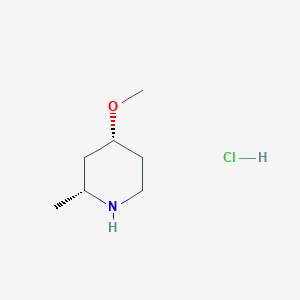
1-Cyclopentyl-3-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclopentyl-3-propan-2-ylurea (CPAU) is a versatile chemical compound with potential applications in a variety of fields, including scientific research, medical treatments, and industrial processes. CPAU is a cyclic urea derivative, which is a type of organic compound that has a cyclic structure and is composed of two nitrogen atoms and one oxygen atom. It is a colorless, odorless, and non-toxic compound that is soluble in water and organic solvents. CPAU has a variety of uses due to its unique chemical structure and properties, and it has been studied extensively in recent years.
Scientific Research Applications
Medicine
1-Cyclopentyl-3-propan-2-ylurea: has potential applications in the medical field, particularly in the development of new pharmaceutical compounds. Its unique structure could be utilized in the synthesis of drugs that target specific receptors or enzymes within the body. For instance, it could serve as a scaffold for creating molecules with improved pharmacokinetics or pharmacodynamics properties .
Agriculture
In agriculture, this compound could be explored for its role in plant growth regulation or as a precursor to agrochemicals. Its chemical properties might be beneficial in the synthesis of herbicides or pesticides that are more environmentally friendly and have a lower toxicity profile .
Materials Science
“1-Cyclopentyl-3-propan-2-ylurea” could be investigated for its applications in materials science, such as the development of new polymers or coatings. Its robust structure might impart enhanced durability or specific functionalities to materials, like increased resistance to heat or chemical degradation .
Environmental Science
This compound might have applications in environmental science, particularly in the development of technologies for pollution control or waste management. It could be a key component in the synthesis of absorbents or catalysts that help in the breakdown of pollutants .
Biochemistry
In biochemistry, “1-Cyclopentyl-3-propan-2-ylurea” could be used in the study of enzyme mechanisms or metabolic pathways. It might act as an inhibitor or activator for certain biochemical reactions, providing insights into the function of biological systems .
Pharmacology
The compound’s potential in pharmacology is significant, especially in the context of drug discovery and development. It could be used to create reference standards for pharmaceutical testing, ensuring the quality and efficacy of new drug formulations .
Nanotechnology
Considering the advancements in nanotechnology, “1-Cyclopentyl-3-propan-2-ylurea” could be integral in the design of nanocarriers for drug delivery systems. Its molecular structure might allow for the creation of nanoparticles that can efficiently transport therapeutic agents to specific sites within the body .
properties
IUPAC Name |
1-cyclopentyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)10-9(12)11-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIDYWBBAUZQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2967484.png)


![8-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2967489.png)


![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide](/img/structure/B2967494.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2967496.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2967500.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2967505.png)